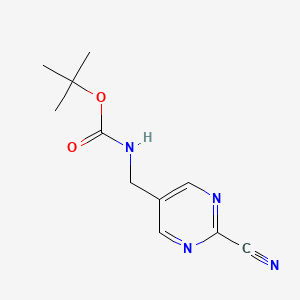![molecular formula C24H25NO2 B12568022 Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]- CAS No. 543681-06-7](/img/structure/B12568022.png)
Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzene ring, an acetamide group, and two hydroxy groups attached to phenylethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]- typically involves the reaction of benzeneacetamide with appropriate reagents to introduce the hydroxy and phenylethyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzeneacetamide derivatives.
Aplicaciones Científicas De Investigación
Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]- involves its interaction with molecular targets and pathways within biological systems. The hydroxy and phenylethyl groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzeneacetamide: A simpler analog without the hydroxy and phenylethyl groups.
2-Hydroxybenzeneacetamide: Contains a hydroxy group but lacks the phenylethyl groups.
N,N-Bis(phenylethyl)acetamide: Lacks the hydroxy group but contains the phenylethyl groups.
Uniqueness
Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]- is unique due to the presence of both hydroxy and phenylethyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
543681-06-7 |
|---|---|
Fórmula molecular |
C24H25NO2 |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
2-(2-hydroxyphenyl)-N,N-bis[(1S)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C24H25NO2/c1-18(20-11-5-3-6-12-20)25(19(2)21-13-7-4-8-14-21)24(27)17-22-15-9-10-16-23(22)26/h3-16,18-19,26H,17H2,1-2H3/t18-,19-/m0/s1 |
Clave InChI |
JIQWHISDIDOJIJ-OALUTQOASA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)N([C@@H](C)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3O |
SMILES canónico |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one](/img/structure/B12567940.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene]](/img/structure/B12567941.png)

![Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)-](/img/structure/B12567961.png)
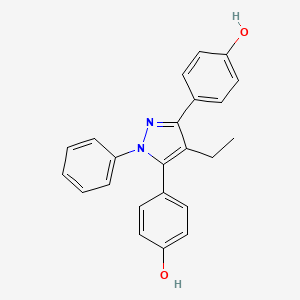

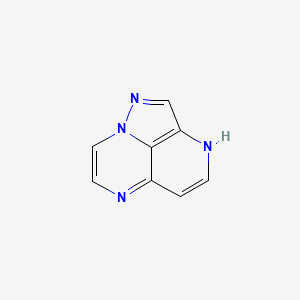
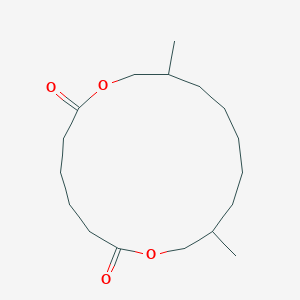
![10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene](/img/structure/B12567985.png)
![1-[(8-Nitrooctyl)amino]-3-(octyloxy)propan-2-ol](/img/structure/B12567997.png)

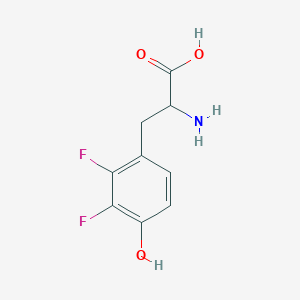
![(5S,6S)-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromo-6-ethoxy-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12568010.png)
